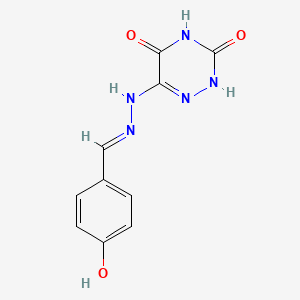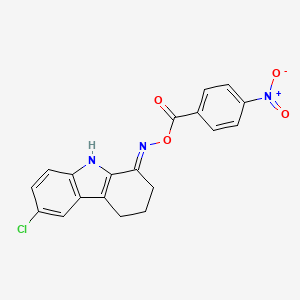![molecular formula C15H34N2O B6074931 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol](/img/structure/B6074931.png)
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol, also known as DMAGO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMAGO belongs to the family of octanol derivatives and has been studied for its ability to modulate certain biological pathways.
Mécanisme D'action
The mechanism of action of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol is not fully understood, but it is thought to modulate certain biological pathways such as the PI3K/Akt and MAPK/ERK pathways. 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to activate certain signaling pathways that lead to cell death in cancer cells, while protecting normal cells. In neurodegenerative diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to protect against oxidative stress and inflammation. In cardiovascular cells, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to improve cardiac function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has several advantages for laboratory experiments, including its stability, ease of synthesis, and ability to modulate specific biological pathways. However, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol also has limitations, including its solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol research, including exploring its potential as a therapeutic agent in cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to fully understand the mechanism of action of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol and to optimize its therapeutic potential. Additionally, the use of 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Méthodes De Synthèse
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as lithium aluminum hydride and dimethylaminoethyl chloride, followed by purification steps to obtain the final product.
Applications De Recherche Scientifique
8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to inhibit the growth of tumor cells by inducing apoptosis. In neurodegenerative diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been studied for its neuroprotective effects and its ability to enhance cognitive function. In cardiovascular diseases, 8-{[3-(dimethylamino)propyl]amino}-2,6-dimethyl-2-octanol has been shown to improve cardiac function and reduce inflammation.
Propriétés
IUPAC Name |
8-[3-(dimethylamino)propylamino]-2,6-dimethyloctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N2O/c1-14(8-6-10-15(2,3)18)9-12-16-11-7-13-17(4)5/h14,16,18H,6-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWBRUCVLFKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6074848.png)
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6074855.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)
![diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate](/img/structure/B6074883.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)

![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6074941.png)
![1-(1-azepanyl)-3-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074942.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)
![methyl [2-({(benzoylimino)[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6074947.png)
![1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)